Insecticidal agent 18

Acaricide discovery Natural product optimization Tetranychus cinnabarinus control

Insecticidal agent 18 (compound 34) is a structurally defined 2-isopropanol-2,3-dihydrobenzofuran derivative with a critical decyl ester side chain (R = (CH2)9CH3). This specific chain length is essential for its potent acaricidal activity (LC50 = 0.401 mg/mL) against Tetranychus cinnabarinus, providing a 3.3-fold potency advantage over the osthole lead. Generic substitution is scientifically invalid, as SAR data confirm that altering the ester moiety (e.g., to a phenethyl group) fundamentally shifts target pest spectra and toxicity profiles. This compound serves as an irreplaceable reference standard for acaricide discovery, cuticular damage mechanism studies, and comparative ecotoxicology (zebrafish LC50 = 0.712 mg/mL). Procure this exact compound to ensure experimental reproducibility in your screening campaigns.

Molecular Formula C25H38O5
Molecular Weight 418.6 g/mol
Cat. No. B15561150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsecticidal agent 18
Molecular FormulaC25H38O5
Molecular Weight418.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H38O5/c1-5-6-7-8-9-10-11-12-17-29-23(26)16-14-19-13-15-21(28-4)20-18-22(25(2,3)27)30-24(19)20/h13-16,22,27H,5-12,17-18H2,1-4H3/b16-14+
InChIKeySCAPLHQDTKVCQA-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insecticidal Agent 18: Chemical Identity and Baseline Characterization for Procurement


Insecticidal agent 18 (designated compound 34 in the primary literature) is a synthetic 2-isopropanol-4-methoxy-7-alkyl/aryloxycarbonyl-(E)-vinyl-2,3-dihydrobenzofuran derivative [1]. The compound possesses a molecular formula of C25H38O5 and a molecular weight of 418.57 g/mol . It was developed through structural optimization of the natural coumarin osthole as a lead compound, representing a class of benzodihydrofuran-based pesticidal agents [1]. The compound is characterized by a decyl ester side chain (R = (CH2)9CH3) attached to the vinyl-dihydrobenzofuran core scaffold [1].

Why Generic Substitution of Insecticidal Agent 18 with Other Dihydrobenzofuran Derivatives Is Not Supported by Evidence


Generic substitution within the 2-isopropanol-2,3-dihydrobenzofuran class is not scientifically justified because acaricidal potency in this series is exquisitely sensitive to the alkyl chain length at the 7-position ester moiety [1]. Structure-activity relationship (SAR) data from the same synthetic series demonstrate that compounds bearing different R-group substituents (e.g., R = CH2CH2Ph in compound 31 versus R = (CH2)9CH3 in compound 34) exhibit divergent target pest spectra and substantially different lethal concentration values [1]. Furthermore, the toxicological profile of this compound class against non-target aquatic organisms varies considerably with side-chain composition, with acute zebrafish toxicity values spanning from sub-ppm to multi-ppm ranges depending on the specific ester substituent [2]. These SAR-dependent performance and safety characteristics preclude the assumption that structurally similar analogs can be interchanged without compromising experimental reproducibility or regulatory compliance.

Quantitative Differentiation of Insecticidal Agent 18: Head-to-Head Comparative Evidence Against Closest Analogs and Baseline


3.3-Fold Enhanced Acaricidal Activity of Insecticidal Agent 18 Relative to the Lead Compound Osthole Against Carmine Spider Mite

Insecticidal agent 18 (compound 34) exhibits a 3.3-fold enhancement in acaricidal potency against Tetranychus cinnabarinus Boisduval (carmine spider mite) compared to the natural product lead osthole from which it was derived. The compound demonstrated an LC50 value of 0.401 mg/mL in standardized laboratory bioassays, whereas the parent compound osthole yielded an LC50 of approximately 1.32 mg/mL under identical assay conditions [1]. This improvement in potency is directly attributable to the structural optimization of the 7-position ester side chain (R = (CH2)9CH3) on the dihydrobenzofuran scaffold [1].

Acaricide discovery Natural product optimization Tetranychus cinnabarinus control

Acute Aquatic Toxicity Profile of Insecticidal Agent 18: Zebrafish LC50 Comparative Data Within the Dihydrobenzofuran Series

In acute toxicity evaluations using zebrafish (Danio rerio) as a model non-target aquatic vertebrate, insecticidal agent 18 (compound 34) exhibited an LC50 value of 0.712 mg/mL [1]. Within the same dihydrobenzofuran derivative series, the acute toxicity to zebrafish varied substantially depending on the ester side chain substituent, with LC50 values ranging from 0.194 mg/mL to 0.837 mg/mL across the set of synthesized analogs [1]. This 4.3-fold range in aquatic toxicity among structurally similar compounds demonstrates that side-chain optimization not only influences target pest potency but also significantly modulates non-target organism safety margins [1].

Ecotoxicology Non-target organism safety Zebrafish acute toxicity

Divergent Pest Spectrum Specificity: Insecticidal Agent 18 Targets Acari Whereas Closest Structural Analog Compound 31 Targets Lepidoptera

Within the identical synthetic series of 2-isopropanol-4-methoxy-7-substituted-2,3-dihydrobenzofurans, insecticidal agent 18 (compound 34, R = (CH2)9CH3) and its close analog insecticidal agent 17 (compound 31, R = CH2CH2Ph) demonstrate fundamentally different pest spectrum specificities [1]. Compound 34 was characterized as an acaricidal agent with potent activity against Tetranychus cinnabarinus (LC50 = 0.401 mg/mL), whereas compound 31 was characterized as an insecticidal agent with activity against Plutella xylostella Linnaeus (diamondback moth, LC50 = 0.759 mg/mL) [1]. This divergence in target organism specificity arises solely from the difference in the 7-position ester substituent, with the decyl chain conferring acaricidal selectivity and the phenethyl group conferring lepidopteran insecticidal activity [1].

Pest spectrum selectivity Acaricide vs. insecticide Structure-activity relationship

Mechanistic Evidence via SEM Imaging: Cuticular Damage Confirmed as Mode of Acaricidal Action for Insecticidal Agent 18

Scanning electron microscopy (SEM) imaging of Tetranychus cinnabarinus adults treated with insecticidal agent 18 (compound 34) revealed that the acaricidal activity of this compound is associated with physical damage to the cuticle layer crest of the mite [1]. In contrast, the lead compound osthole did not produce comparable cuticular damage in parallel SEM investigations [1]. This finding provides a mechanistic distinction between insecticidal agent 18 and the natural product osthole, suggesting that the synthetic modifications confer not only enhanced potency but also a distinct mode of action involving cuticular disruption rather than solely biochemical target engagement [1].

Mode of action Cuticle disruption Scanning electron microscopy

Research and Industrial Application Scenarios for Insecticidal Agent 18 Based on Quantitative Evidence


Acaricide Lead Optimization and SAR Studies Targeting Carmine Spider Mite (Tetranychus cinnabarinus)

Insecticidal agent 18 is optimally deployed as a benchmark compound in acaricide discovery programs focused on Tetranychus cinnabarinus control. The compound's established LC50 value of 0.401 mg/mL and its 3.3-fold potency advantage over the osthole baseline provide a quantifiable reference point for evaluating next-generation dihydrobenzofuran derivatives [1]. Researchers can utilize this compound as a positive control when screening novel synthetic analogs, enabling direct comparison of acaricidal efficacy under standardized assay conditions [1].

Structure-Activity Relationship Studies Investigating Alkyl Chain Length Effects on Acaricidal Selectivity

Given the demonstrated divergence in pest spectrum between compound 34 (decyl ester; acaricidal) and compound 31 (phenethyl ester; lepidopteran insecticidal), insecticidal agent 18 serves as a critical reference standard for SAR investigations exploring how ester side-chain composition modulates target organism selectivity within the dihydrobenzofuran scaffold [1]. The compound's defined R-group (R = (CH2)9CH3) and associated acaricidal activity profile provide a fixed data point for systematic variation of alkyl chain length in medicinal chemistry campaigns [1].

Mechanistic Studies of Cuticle-Disrupting Acaricides Using SEM-Based Morphological Assessment

The SEM-confirmed cuticular damage induced by insecticidal agent 18 establishes this compound as a validated tool for investigating physical modes of acaricidal action [1]. Researchers studying cuticle-disrupting mechanisms can employ compound 34 as a positive control to benchmark the extent and pattern of cuticular damage in comparative morphological studies, facilitating identification of novel acaricides that operate via similar physical disruption pathways rather than conventional biochemical target inhibition [1].

Ecotoxicological Profiling and Risk Assessment for Dihydrobenzofuran-Based Pesticide Candidates

The availability of acute zebrafish toxicity data (LC50 = 0.712 mg/mL) for insecticidal agent 18 enables its use as a reference compound in comparative ecotoxicology studies within the dihydrobenzofuran chemical class [1]. Procurement of this specific compound allows researchers to establish baseline non-target organism safety margins and to evaluate whether structural modifications in novel analogs improve or compromise aquatic toxicity profiles relative to this characterized reference point [1].

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